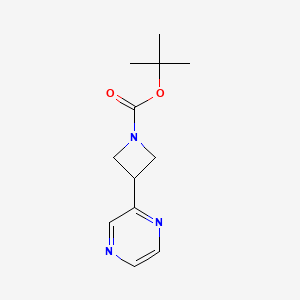
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide, also known as BQCA, is a quinoline-based compound that has been extensively studied for its potential applications in scientific research. BQCA is a potent and selective agonist of the M1 muscarinic acetylcholine receptor, which is involved in various physiological and pathological processes in the central nervous system.
科学的研究の応用
Structural Characterization and Molecular Interaction
One area of focus has been the detailed structural analysis of related compounds, providing insights into their potential utility. Research by Kalita, Baruah, and colleagues on similar amide derivatives reveals how these compounds' spatial orientations significantly influence their coordination behavior with anions. Their studies on the crystal structures of such compounds highlight the diverse geometrical shapes these molecules can adopt due to different protonation states, impacting their self-assembly and interaction capabilities (Kalita & Baruah, 2010). These findings lay the groundwork for designing functional materials with specific interaction patterns and properties.
Luminescent Properties and Sensitization of Lanthanide Complexes
Investigations into the luminescent properties of related aryl amide type ligands and their lanthanide complexes have shown promising results for applications in materials science, particularly in the development of new luminescent materials. Wu et al.'s study on novel aryl amide ligands, including N-(phenyl)-2-(quinolin-8-yloxy)acetamide and its derivatives, revealed that these compounds, when complexed with Eu(III), exhibit bright red fluorescence. This property is attributed to the effective sensitization of Eu(III) by these ligands, suggesting their potential use in designing luminescent materials for various technological applications (Wu et al., 2006).
Bioactive Compound Development and Antimicrobial Activity
On the biomedical front, derivatives of quinoline-containing compounds have been explored for their bioactive potential. For example, research into 2-(quinolin-4-yloxy)acetamides has identified these compounds as potent in vitro inhibitors of Mycobacterium tuberculosis growth, with activities extending to drug-resistant strains. This suggests their potential as a new class of antitubercular agents. The absence of toxicity to mammalian cells further underscores their promise in drug development (Pissinate et al., 2016).
特性
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O3/c1-35-26-13-11-25(12-14-26)31-29(34)21-36-27-9-5-8-24-10-15-28(32-30(24)27)33-18-16-23(17-19-33)20-22-6-3-2-4-7-22/h2-15,23H,16-21H2,1H3,(H,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXHXDRTCBLWHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

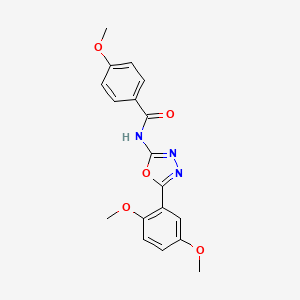
![Ethyl 5-(4-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2395286.png)
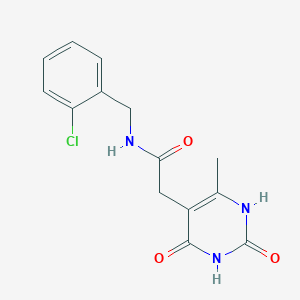
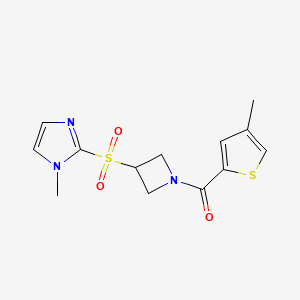
![(2-(ethylthio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2395292.png)
![3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2395295.png)
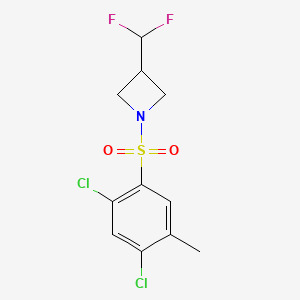
![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(1-ethylsulfonylpiperidin-4-yl)prop-2-enamide](/img/structure/B2395298.png)
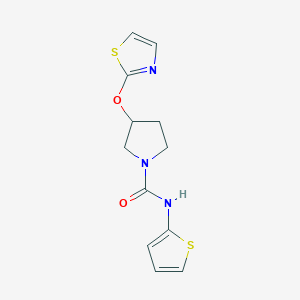
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2395301.png)
![cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2395302.png)
![2-[1-(Cyclobutylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2395303.png)
![N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2395306.png)
